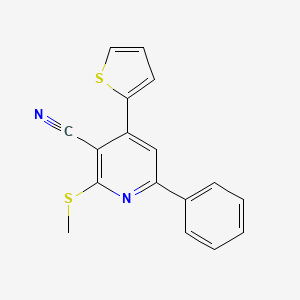
2-(Methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(メチルスルファニル)-6-フェニル-4-(チオフェン-2-イル)ピリジン-3-カルボニトリルは、メチルスルファニル基、フェニル基、チオフェン-2-イル基、およびカルボニトリル基が置換されたピリジン環を含む複素環式化合物です。
準備方法
2-(メチルスルファニル)-6-フェニル-4-(チオフェン-2-イル)ピリジン-3-カルボニトリルの合成は、いくつかの合成経路で達成できます。一般的な方法の1つは、2-クロロ-6-フェニル-4-(チオフェン-2-イル)ピリジン-3-カルボニトリルとメチルチオレートを、水素化ナトリウムなどの塩基の存在下で反応させることです。 この反応は、通常、ジメチルホルムアミドなどの非プロトン性溶媒中で高温で行われます .
この化合物の工業生産方法は、収率と純度を最適化して、より大規模に同様の合成経路を伴う場合があります。これらの方法には、一貫した生産を確保するために、連続フロー反応器や自動システムの使用が含まれることがよくあります。
化学反応の分析
2-(メチルスルファニル)-6-フェニル-4-(チオフェン-2-イル)ピリジン-3-カルボニトリルは、次のものを含むさまざまな化学反応を起こします。
酸化: メチルスルファニル基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用してスルホキシドまたはスルホンに酸化できます。
還元: カルボニトリル基は、水素化リチウムアルミニウムなどの還元剤を使用してアミンに還元できます。
置換: フェニル基とチオフェン-2-イル基は、臭素や硝酸などの試薬で求電子置換反応を起こすことができます。
これらの反応で使用される一般的な試薬や条件には、ジクロロメタンやアセトニトリルなどの有機溶媒、水素化反応用のパラジウム炭素などの触媒が含まれます。 これらの反応から生成される主な生成物には、スルホキシド、スルホン、アミン、および置換芳香族化合物があります .
科学研究の応用
2-(メチルスルファニル)-6-フェニル-4-(チオフェン-2-イル)ピリジン-3-カルボニトリルは、いくつかの科学研究の応用があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
医学: がん細胞増殖に関与する特定の酵素を阻害する能力のために、抗がん剤としての可能性が調査されています。
科学的研究の応用
2-(Methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique electronic and optical properties
作用機序
2-(メチルスルファニル)-6-フェニル-4-(チオフェン-2-イル)ピリジン-3-カルボニトリルの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。たとえば、活性部位に結合して、細胞シグナル伝達経路に関与する主要なタンパク質のリン酸化をブロックすることにより、特定のキナーゼの活性を阻害する場合があります。 この阻害は、がん細胞の増殖と増殖の抑制につながる可能性があります .
類似化合物との比較
2-(メチルスルファニル)-6-フェニル-4-(チオフェン-2-イル)ピリジン-3-カルボニトリルと類似した化合物には、次のものがあります。
4,6-ジメチル-2-(メチルスルファニル)ピリジン-3-カルボニトリル: この化合物には、同様の構造的特徴がありますが、フェニル基とチオフェン-2-イル基がありません。そのため、生物学的活性と化学反応性が影響を受ける可能性があります.
ピリド[2,3-d]ピリミジン-5-オン誘導体: これらの化合物にはピリジンコアが共有されていますが、異なる置換基があり、薬理学的特性と用途が異なります.
2-(メチルスルファニル)-6-フェニル-4-(チオフェン-2-イル)ピリジン-3-カルボニトリルのユニークさは、置換基の特定の組み合わせにあります。これにより、明確な電子特性と立体特性がもたらされ、さまざまな研究や工業用途に貴重な化合物となっています。
特性
分子式 |
C17H12N2S2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
2-methylsulfanyl-6-phenyl-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H12N2S2/c1-20-17-14(11-18)13(16-8-5-9-21-16)10-15(19-17)12-6-3-2-4-7-12/h2-10H,1H3 |
InChIキー |
HLLNKDNDZXVPRD-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CS3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-methoxybenzyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627543.png)
![2-(3-Nitrophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11627545.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627548.png)
![2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B11627555.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11627558.png)

![4-hydroxy-6-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11627570.png)
![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627577.png)
![N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11627579.png)
![6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11627581.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627599.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627606.png)
![Ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-6-carboxylate](/img/structure/B11627619.png)
![2-[(4-methoxybenzyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627636.png)
